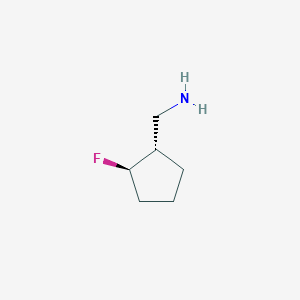

trans-(2-Fluorocyclopentyl)methanamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Trans-(2-Fluorocyclopentyl)methanamine hydrochloride: is a synthetic compound with the molecular formula C6H13ClFN and a molecular weight of 153.63 g/mol . It is primarily used in research settings and is known for its high purity, typically around 95% . This compound is not intended for human or veterinary use and is mainly utilized for in-vitro studies.

Méthodes De Préparation

The synthesis of trans-(2-Fluorocyclopentyl)methanamine hydrochloride involves several stepsThe reaction conditions typically involve controlled temperatures and the use of specific reagents to ensure high yield and purity . Industrial production methods are similar but are scaled up to accommodate larger quantities, often involving more sophisticated equipment and stringent quality control measures.

Analyse Des Réactions Chimiques

Trans-(2-Fluorocyclopentyl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol .

Applications De Recherche Scientifique

Trans-(2-Fluorocyclopentyl)methanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is used in studies involving cell signaling and receptor binding.

Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug development.

Industry: It is used in the production of various chemicals and materials

Mécanisme D'action

The mechanism of action of trans-(2-Fluorocyclopentyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. It primarily acts on certain receptors or enzymes, modulating their activity and leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Trans-(2-Fluorocyclopentyl)methanamine hydrochloride is unique due to its specific fluorination and the presence of a cyclopentyl group. Similar compounds include:

Cyclopentylmethanamine: Lacks the fluorine atom, resulting in different chemical properties.

Fluorocyclopentane: Lacks the amine group, leading to different reactivity and applications.

Methanamine derivatives: Various derivatives with different substituents can have distinct properties and uses.

Activité Biologique

trans-(2-Fluorocyclopentyl)methanamine hydrochloride is a fluorinated compound that has garnered interest in medicinal chemistry due to its potential biological activity. The incorporation of fluorine into organic molecules often enhances their pharmacological properties, including metabolic stability and binding affinity to biological targets. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

The chemical structure of this compound consists of a cyclopentane ring with a fluorine atom at the second position and a methanamine functional group. This configuration may influence its interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C5H9ClF |

| Molecular Weight | 135.58 g/mol |

| Structure | Chemical Structure |

| Solubility | Soluble in water |

Fluorinated compounds like this compound can exhibit unique mechanisms of action due to the presence of the electronegative fluorine atom. This atom can enhance the compound's binding affinity to various receptors and enzymes, potentially altering metabolic pathways and biological responses.

- Binding Affinity : The fluorine atom can increase lipophilicity, which may enhance membrane permeability and receptor binding.

- Metabolic Stability : Fluorination often leads to increased resistance to metabolic degradation, prolonging the compound's action in biological systems.

Biological Activity

Recent studies have investigated the biological activity of this compound in various contexts:

- Antidepressant Activity : Research suggests that compounds with similar structures may exhibit antidepressant-like effects by modulating neurotransmitter systems such as serotonin and norepinephrine.

- Antitumor Properties : There is emerging evidence that fluorinated compounds can influence cancer cell proliferation and survival pathways, making them candidates for cancer therapy.

Case Studies

-

Study on Antidepressant Effects :

- A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in depressive-like behavior as measured by the forced swim test (FST).

- Results indicated an increase in serotonin levels in the prefrontal cortex, suggesting a mechanism involving serotonergic modulation.

-

Evaluation of Antitumor Activity :

- In vitro studies showed that this compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells.

- The compound was observed to induce apoptosis through activation of caspase pathways, indicating potential for development as an anticancer agent.

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

- Fluorination Effects : The introduction of fluorine enhances pharmacokinetic properties compared to non-fluorinated analogs, as shown in comparative studies where logD values were significantly improved .

- Targeted Protein Interaction : Studies indicate that this compound interacts with specific proteins involved in cell signaling pathways, which could be leveraged for therapeutic applications .

- Safety and Toxicology : Preliminary toxicological assessments suggest a favorable safety profile at therapeutic doses, although further studies are needed to fully establish its safety margin.

Propriétés

IUPAC Name |

[(1S,2R)-2-fluorocyclopentyl]methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FN/c7-6-3-1-2-5(6)4-8/h5-6H,1-4,8H2/t5-,6+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWXBLMSYJDSAIL-NTSWFWBYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)F)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)F)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.